1,4-Dibromo-2,5-bis(octyloxy)benzene
Overview
Description
1,4-Dibromo-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C22H36Br2O2 . It has an average mass of 492.328 Da and a monoisotopic mass of 490.108185 Da . It is also known by other names such as 1,4-Dibrom-2,5-bis(octyloxy)benzol in German, 1,4-Dibromo-2,5-bis(octyloxy)benzène in French .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,5-bis(octyloxy)benzene consists of a benzene ring substituted with two bromine atoms and two octyloxy groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1,4-Dibromo-2,5-bis(octyloxy)benzene is a solid compound with a molecular weight of 492.33 . It appears as a white to yellow solid or waxy solid . The melting point is between 40.0-42.1 degrees Celsius .Scientific Research Applications
Organic Thin Film Transistor Applications
1,4-Dibromo-2,5-bis(octyloxy)benzene has been used in the field of organic electronics, particularly in the development of organic thin film transistors (OTFTs). A study by Constantinescu et al. (2015) explored the thermal behavior and thin film properties of a bis-pyrene compound derived from 1,4-diiodo-2,5-bis(octyloxy)benzene, showcasing its potential in OTFT applications due to its semiconducting properties. The research highlights the influence of substrate temperature on the semiconductor's electrical properties, providing insights for its use in electronic devices (Constantinescu et al., 2015).
Molecular Packing and Interactions
The molecular packing and interactions of derivatives of 1,4-Dibromo-2,5-bis(octyloxy)benzene have been a subject of study. Manfroni et al. (2021) analyzed 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing insights into molecular interactions such as C–Br...π(arene), C–H...Br, Br...Br, and arene–arene π-stacking. This research contributes to a better understanding of the solid-state behavior of these compounds (Manfroni et al., 2021).
Luminescence and Structural Changes in Organic Compounds
Basuroy et al. (2017) investigated the structural changes in the luminescent dibromobenzene derivative, 1,4-dibromo-2,5-bis(octyloxy)benzene, using time-resolved diffraction. The study provides valuable insights into the excitation-induced changes in molecular structure, which is crucial for understanding the properties of luminescent materials (Basuroy et al., 2017).
Synthesis and Characterization of Novel Chromophores
Research by Du et al. (2009) involved the synthesis of a diamino-substituted terphenyldivinyl chromophore using 1,4-bis(octyloxy)-2,5-bis(ethynylpyrene)benzene, derived from 1,4-dibromo-2,5-bis(octyloxy)benzene. This research contributes to the field of molecular electronics by providing new chromophores with potential applications in electronic devices (Du et al., 2009).
Development of Copolyfluorenes for Electronic Applications
Wang et al. (2008) synthesized new copolyfluorenes containing 1,4-dibromo-2,5-bis(octyloxy)benzene derivatives for use in electronic applications. Their research highlights the potential of these materials in creating devices with desirable optoelectronic properties (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,4-dibromo-2,5-dioctoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCDNUIQSZJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373005 | |
Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-bis(octyloxy)benzene | |
CAS RN |
156028-40-9 | |
Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156028-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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